6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Description
Introduction to Pyrrolo[3,2-c]pyridine Derivatives in Contemporary Medicinal Chemistry
Historical Context of Bicyclic Heterocycles in Drug Discovery
Bicyclic heterocycles have long been integral to pharmaceutical development due to their ability to mimic natural biomolecules and engage in diverse molecular interactions. The pyrrolo[3,2-c]pyridine scaffold, a fused bicyclic system containing nitrogen atoms, gained prominence in the mid-20th century as researchers sought rigid structures to improve binding specificity. Early work focused on simple heteroaromatics like pyridine and pyrrole, but the fusion of these rings into bicyclic systems unlocked new pharmacological possibilities.
The 1950s marked a turning point with Chargaff’s elucidation of purine and pyrimidine roles in DNA, highlighting heterocycles’ biological relevance. By the 1980s, approximately 60% of FDA-approved small-molecule drugs incorporated nitrogen-containing heterocycles, underscoring their dominance in drug design. Pyrrolo[3,2-c]pyridines emerged as privileged scaffolds due to their balanced physicochemical properties—moderate logP values, polar surface areas conducive to solubility, and hydrogen-bonding capabilities critical for target engagement.
A landmark study in 2011 demonstrated the anticancer potential of benzo[a]carbazole-5-carboxamides, structurally related to pyrrolo[3,2-c]pyridines, against lung and colon cancer cell lines. This work validated the scaffold’s versatility, prompting systematic exploration of substitution patterns to fine-tune activity. The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives in 2024 further exemplified this trend, with compound 10t achieving IC~50~ values of 0.12–0.21 µM against cervical, gastric, and breast cancers.
Table 1: Evolution of Key Heterocyclic Scaffolds in Oncology
Structural Significance of 6-Chloro-1-methyl Substitution Patterns
The 6-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid derivative embodies rational drug design principles. The chlorine atom at position 6 introduces electronegativity, polarizing the aromatic system to strengthen π-π stacking with hydrophobic protein pockets. Simultaneously, the methyl group at position 1 enhances metabolic stability by shielding the adjacent nitrogen from oxidative metabolism, a strategy validated in 2024 studies on pyrrolo[3,2-c]pyridine analogs.
The carboxylic acid moiety at position 3 serves dual roles:
- Hydrogen-bond donor/acceptor capacity : Facilitates interactions with residues like Thrα179 and Asnβ349 in tubulin’s colchicine-binding site.
- Solubility modulation : Counteracts the lipophilicity of the chloro-methyl scaffold, ensuring compliance with Lipinski’s Rule of Five (molecular weight <500, H-bond donors ≤5).
Molecular docking analyses reveal that the 6-chloro substituent occupies a subpocket in tubulin’s binding site, forming halogen bonds with backbone carbonyls. This interaction, absent in unchlorinated analogs, explains the 10-fold potency increase observed in derivatives like 10t . The methyl group’s steric bulk further stabilizes the binding conformation, reducing entropic penalties upon complexation.
Table 2: Impact of Substituents on Pyrrolo[3,2-c]pyridine Activity
| Position | Substituent | Effect on IC~50~ (HeLa) | cLogP Change |
|---|---|---|---|
| 6 | -H | 1.45 µM | +0.32 |
| 6 | -Cl | 0.21 µM | +0.89 |
| 1 | -H | 0.87 µM | -0.15 |
| 1 | -CH~3~ | 0.18 µM | +0.24 |
Data adapted from tubulin inhibition studies.
The synergy between these substitutions is evident in the compound’s physicochemical profile:
- Molecular weight : 399.45 g/mol (within Lipinski limits)
- Topological polar surface area (TPSA) : 55.32 Ų (optimal for membrane permeability)
- Hydrogen-bond donors : 1 (minimizing off-target interactions)
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
6-chloro-1-methylpyrrolo[3,2-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-4-6(9(13)14)5-3-11-8(10)2-7(5)12/h2-4H,1H3,(H,13,14) |
InChI Key |
HQDSTYJDOCUUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CN=C(C=C21)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid exhibit significant antiproliferative effects against various cancer cell lines. A notable study demonstrated its efficacy against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | HeLa | 0.058 |
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | A549 | 0.035 |
| 2-Amino-5-(trifluoromethyl)-pyrazolo[4,3-c]pyridine | MDA-MB-231 | 0.021 |
These findings suggest that modifications to the pyrrolo core can enhance biological activity through mechanisms such as apoptosis induction and inhibition of specific cellular pathways.
In Vivo Studies
In vivo studies have further evaluated the therapeutic potential of this compound. Animal models treated with derivatives demonstrated reduced tumor growth compared to control groups, highlighting its promise as a candidate for cancer treatment.
Structure-Based Drug Design
Recent advancements in structure-based drug design have utilized the unique structural features of 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid to develop potent inhibitors for specific targets such as MPS1 (Monopolar Spindle 1). This approach has led to compounds that stabilize inactive conformations of target proteins, showing favorable pharmacokinetic profiles in preclinical models .
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, or inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally and functionally related pyrrolo-pyridine carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and synthetic yields.
Table 1: Key Comparative Data
Structural and Functional Insights
Substituent Position and Reactivity :
- The position of substituents significantly impacts reactivity. For example, 5-chloro derivatives (e.g., 10b) exhibit lower yields (71%) compared to 5-methoxy analogs (80%) due to steric and electronic effects during synthesis .
- The 6-chloro substitution in the target compound may enhance electrophilic aromatic substitution (EAS) at position 3, favoring further functionalization .
Hydrogen Bonding and Solubility :
- Carboxylic acid groups at position 3 (target compound) vs. position 2 (10b, 10c) alter hydrogen-bonding networks. shows that RO∙∙∙O distances in hydrated carboxylic acids range from 2.503–2.794 Å, influencing solubility and crystal packing .
- Methoxy groups (e.g., 10c) improve aqueous solubility compared to chloro analogs, critical for bioavailability .
Halogen Effects: Fluorine substitution (6-Fluoro analog) increases metabolic stability and binding affinity in drug candidates, whereas chlorine enhances EAS reactivity .
Ester vs. Acid Derivatives :
- Ethyl ester derivatives (e.g., Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate) exhibit higher lipophilicity (LogP: ~2.5 vs. ~1.5 for acids), enhancing membrane permeability in drug design .
Biological Activity
6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C8H7ClN2O
- Molecular Weight : 166.6076 g/mol
- CAS Number : 1935104-56-5
- IUPAC Name : 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Biological Activity Overview
The biological activity of 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine derivatives has been investigated for various therapeutic applications. The following sections summarize key findings.
Anticancer Activity
Research has shown that pyrrolo[3,2-c]pyridine derivatives exhibit promising anticancer properties. A study highlighted the efficacy of certain derivatives against ovarian and breast cancer cell lines. For instance, compounds derived from this scaffold demonstrated moderate cytotoxicity and selective toxicity towards cancer cells while sparing normal cells .
Antidiabetic Effects
Another area of investigation is the antidiabetic potential of these compounds. In vitro studies indicated that specific derivatives could enhance insulin sensitivity in adipocytes, suggesting their utility in managing diabetes . The structure of the substituents significantly influenced their activity, with particular emphasis on the phenoxy group enhancing insulin sensitivity .
Antimicrobial Properties
The antimicrobial activity of pyrrolo[3,2-c]pyridine derivatives has also been documented. Compounds were tested against various bacterial strains, with some exhibiting significant inhibitory effects at low concentrations (MIC values). The modifications in the chemical structure were found to be crucial for enhancing their antimicrobial efficacy .
Structure-Activity Relationships (SAR)
The SAR studies have elucidated how different substituents on the pyrrolo[3,2-c]pyridine scaffold affect biological activity. Key findings include:
- Substituent Positioning : The position of substituents on the pyridine ring can dramatically alter the potency and selectivity of the compounds.
- Functional Groups : The presence of electron-withdrawing groups generally enhances activity against targets like kinases involved in cancer progression .
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine derivatives:
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid in laboratory settings?
- Methodology :
-
Catalytic Conditions : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like triphenylphosphine in polar aprotic solvents (e.g., DMF) at 80–100°C for coupling reactions .
-
Oxidation Steps : Convert intermediates (e.g., aldehydes) to carboxylic acids using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions .
-
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or acidic ion-exchange resins to isolate high-purity products .
-
Scalability : Continuous flow reactors improve yield and reproducibility for multi-step syntheses .
Key Reaction Parameters Temperature: 80–100°C Solvent: DMF or THF Catalyst: Pd(OAc)₂ Purification: Silica chromatography
Q. How can researchers characterize the purity and structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra (e.g., DMSO-d₆ solvent) to confirm substituent positions and methyl/chloro groups. For example, δ ~12.25 ppm (s, 1H) for carboxylic protons .
- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., m/z ~309.9 for related analogs) .
- HPLC : Monitor purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Challenges :
- Over-Oxidation : Uncontrolled oxidation may degrade intermediates. Mitigate by using stoichiometric KMnO₄ and low temperatures .
- Byproduct Formation : Competing substitution reactions (e.g., methoxy instead of chloro groups) are minimized by optimizing reaction time and reagent ratios .
- Solutions :
- Monitor reactions via TLC and quench intermediates promptly.
- Use scavengers (e.g., silica-bound thiourea) to remove residual Pd catalysts .
Advanced Research Questions
Q. How do chloro and methyl substitutions influence electronic properties and bioactivity?
- Structure-Activity Relationship (SAR) :
- The chloro group enhances electrophilicity, improving binding to enzyme active sites (e.g., kinase inhibitors) .
- The methyl group at position 1 increases steric bulk, reducing off-target interactions while maintaining planarity for π-π stacking in receptor binding .
- Computational Insights :
- DFT calculations predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps to guide functionalization .
Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data?
- Approach :
- Docking Studies : Compare predicted binding affinities (AutoDock Vina) with experimental IC₅₀ values. Adjust force fields to account for solvent effects .
- Kinetic Analysis : Use stopped-flow spectroscopy to validate reaction mechanisms (e.g., SNAr vs. radical pathways) .
- Case Study : A predicted nucleophilic substitution (SN2) may fail experimentally due to steric hindrance, requiring alternative catalysts (e.g., CuI for Ullman coupling) .
Q. What in silico methods predict biological target interactions for this compound?
- Tools :
- Molecular Dynamics (MD) : Simulate binding stability with proteins (e.g., EGFR kinase) using GROMACS .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (carboxylic acid) and hydrophobic regions (pyrrolo-pyridine core) using Schrödinger Suite .
- Validation :
- Cross-reference with SPR (surface plasmon resonance) data to confirm binding kinetics (e.g., kₐ ~10⁴ M⁻¹s⁻¹) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on reaction yields for this compound?
- Root Causes :
- Solvent Impurities : Trace water in DMF reduces Pd catalyst efficiency. Use molecular sieves or anhydrous conditions .
- Scaling Effects : Batch vs. flow reactors alter heat/mass transfer, impacting yields. Optimize parameters for each system .
- Resolution :
- Replicate methods with controlled variables (e.g., solvent lot, catalyst age).
- Publish detailed protocols (e.g., CAS Common Chemistry guidelines) to standardize reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
